Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-naphthalen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPOYALXTVXRED-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC2=CC=CC=C2C=C1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35688-72-3 | |
| Record name | NSC121230 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldol Condensation: : One common method involves an aldol condensation of an ethyl cyanoacetate with naphthaldehyde. The reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium hydroxide.
Knoevenagel Condensation: : Another method is the Knoevenagel condensation between ethyl cyanoacetate and naphthalen-2-carbaldehyde, using a basic catalyst like piperidine or pyridine.
Industrial Production Methods
Industrial production may utilize similar synthetic routes with optimizations for scale, such as continuous flow reactions to enhance yield and efficiency. Use of robust catalysts and automated systems ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, resulting in the formation of various oxidized derivatives.
Reduction: : Reduction reactions can yield hydrogenated products, which can be useful intermediates in further synthesis.
Substitution: : The compound undergoes nucleophilic substitution, especially at the cyano group, leading to the formation of amines, amidines, and other derivatives.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Commonly involves hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: : Various nucleophiles such as ammonia, amines, or thiols can be used under appropriate conditions (basic or acidic).
Major Products
The reactions lead to an array of products, including nitriles, amides, and hydrogenated naphthalene derivatives. Each product has unique properties and applications in synthetic organic chemistry.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: : Potentially useful in the design of biologically active molecules due to its reactivity and ability to form bonds with various biological targets.
Medicine: : Could be explored for drug development, particularly in forming new scaffolds for pharmaceutical agents.
Industry: : Employed in the manufacture of dyes, polymers, and other materials due to its structural features.
Mechanism of Action
The compound exerts its effects through its reactive cyano and ester groups. These moieties participate in various reactions, forming intermediates that can bind to biological targets or undergo transformations to yield active products. The naphthalene ring provides stability and allows for π-π interactions, which are crucial in many chemical and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Isomerism
Key structural analogs include:
- Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate (): The (2E) isomer exhibits a trans configuration, leading to distinct molecular packing.
- Ethyl (Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate (): Substitution with carbazole introduces nitrogen heteroatoms, enhancing electron-withdrawing effects and fluorescence properties compared to naphthalene derivatives.
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate derivatives (): Furan substituents reduce aromatic bulk, lowering melting points (e.g., 131–133°C for phenyl analogs vs. 78–370 K stability for furan derivatives) .
Thermodynamic and Physicochemical Properties
| Compound | Substituent | Melting Point (°C) | logP | Key Property Differences |
|---|---|---|---|---|
| Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate | Naphthalen-2-yl | Not reported | ~3.3* | High lipophilicity; strong π-π interactions |
| Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate | 4-Methylphenyl | Not reported | ~2.8 | Lower steric bulk; improved solubility |
| Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate | Furan-2-yl | 131–133 | 3.28 | Reduced thermal stability (ΔHfus lower) |
| Ethyl (Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate | Phenyl + hydroxyl | 131–133 | — | Hydrogen bonding capability |
Crystallographic and Supramolecular Features
- Naphthalene Derivatives : Exhibit layered crystal packing dominated by C–H···N and π-π interactions (naphthalene ring centroid distances: ~3.8 Å) .
- Carbazole Analogs: Additional N–H···O hydrogen bonds stabilize crystal lattices, as seen in ethyl (Z)-2-cyano-3-(carbazol-3-yl)prop-2-enoate .
- E vs. Z Isomers : E isomers (e.g., ) adopt planar conformations suitable for co-crystallization with π-acidic partners, whereas Z isomers may form twisted geometries .
Biological Activity
Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate, also known as 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester, is a chemical compound with the molecular formula and a molar mass of 251.28 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anticancer, and antimicrobial properties. The presence of the cyano group and the naphthalene moiety contributes to the compound's reactivity and biological interactions.
Case Studies
- Anticancer Activity : A study focused on the structure-activity relationship (SAR) of naphthalene derivatives indicated that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
- Antimicrobial Properties : Another investigation explored the antimicrobial efficacy of naphthalene derivatives, including this compound. Results demonstrated that this compound exhibited notable activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Reference |
|---|---|---|---|
| This compound | High | Moderate | |
| Ethyl (E)-3-(naphthalen-1-yl)acrylate | Moderate | Low | |
| 4-Nitrophenyl Acrylate | Low | High |
Research Findings
Recent studies have highlighted the potential of this compound in drug development. Its unique structural features allow for modifications that can enhance its biological activity. The following findings are notable:
- Inhibition of Enzymatic Activity : In vitro assays revealed that this compound could inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth in preclinical models .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Q & A
Q. 1.1. What are the optimal synthetic routes for Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation, reacting ethyl cyanoacetate with 2-naphthaldehyde under basic catalysis (e.g., piperidine or ammonium acetate). Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining yields >80% . Key variables include:
Q. 1.2. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, space group Pbca with lattice parameters a = 7.57 Å, b = 11.34 Å, c = 30.42 Å was reported for a similar cyanoacrylate derivative . Use SHELX programs (e.g., SHELXL for refinement) to resolve weak intermolecular interactions like C–H⋯O/N, critical for understanding supramolecular packing . Complement with NMR (e.g., H: δ 8.2–7.3 ppm for naphthyl protons; C: δ 165 ppm for ester carbonyl) and IR (ν ~2200 cm for C≡N) .
Advanced Research Questions
Q. 2.1. How does tautomerism impact the reactivity and stability of this compound in different phases?
Methodological Answer: In solution, the compound may exist as a mixture of enol and keto tautomers, with the keto form dominating (>90%) due to resonance stabilization of the cyano group. Solid-state SC-XRD data confirm exclusive enol tautomerization, stabilized by intramolecular hydrogen bonding (O–H⋯N≡C) . Thermodynamic studies using adiabatic calorimetry (e.g., TAU-10 calorimeter) reveal phase-dependent stability:
- Gas phase : Enthalpy of formation ΔHf ≈ −450 kJ/mol.
- Crystal phase : Higher entropy due to lattice vibrations .
Q. 2.2. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies for biological applications?
Methodological Answer: Contradictions often arise from:
- Stereochemical variability : Ensure Z-isomer purity via HPLC (C18 column, 70:30 acetonitrile/water).
- Biological assay conditions : Use standardized protocols (e.g., IC50 measurements at 37°C, pH 7.4) to compare with derivatives like indazole-based cyanoacrylates, which show antiviral activity at IC50 = 2.5 μM .
- Computational validation : Perform molecular docking (AutoDock Vina) to correlate electronic properties (e.g., HOMO-LUMO gap ≈ 4.1 eV) with bioactivity .
Q. 2.3. How can reaction mechanisms involving the α,β-unsaturated ester be elucidated?
Methodological Answer: The compound acts as a Michael acceptor. Kinetic studies (UV-Vis monitoring at λ = 300 nm) reveal nucleophilic attack at the β-carbon, with rate constants (k) dependent on substituents:
- Electron-withdrawing groups (e.g., cyano): Increase k by 10<sup>2</sup>–10<sup>3</sup> due to enhanced electrophilicity.
- Solvent effects : Polar aprotic solvents (DMF) accelerate thiol addition (e.g., glutathione) for prodrug applications .
Q. 2.4. What thermodynamic properties are critical for material science applications?
Methodological Answer: Key parameters include:
- Heat capacity (Cp) : 250–300 J/mol·K (78–370 K range) .
- Thermal stability : Decomposition onset at ~200°C (TGA data).
- Solubility : Log P ≈ 3.2 (octanol/water), making it suitable for organic semiconductor matrices .
Methodological Considerations for Data Interpretation
Q. 3.1. How should researchers address discrepancies in spectroscopic data across studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
